molecular formula C9H10N2O6 B12494786 Benzene, 1-(2-methoxyethoxy)-2,4-dinitro- CAS No. 67674-33-3

Benzene, 1-(2-methoxyethoxy)-2,4-dinitro-

Cat. No.: B12494786
CAS No.: 67674-33-3
M. Wt: 242.19 g/mol
InChI Key: ZDBFHNSBSQNPMA-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of two nitro groups and a methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro groups are introduced at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of 1-(2-methoxyethoxy)-2,4-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite, hydrogen gas with a palladium catalyst, and iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Reduction: The major product formed is 1-(2-methoxyethoxy)-2,4-diaminobenzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 1-(2-methoxyethoxy)-2,4-dinitrobenzene can be obtained.

Scientific Research Applications

1-(2-Methoxyethoxy)-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethoxy)-2,4-dinitrobenzene involves its interaction with molecular targets through its nitro and methoxyethoxy groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic solvent with similar structural features but different chemical properties.

    2-(2-Methoxyethoxy)ethanol: Another glycol ether with applications in various industries.

    2,4-Dinitrophenol: A compound with two nitro groups but lacking the methoxyethoxy group.

Uniqueness

1-(2-Methoxyethoxy)-2,4-dinitrobenzene is unique due to the presence of both nitro and methoxyethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

67674-33-3

Molecular Formula

C9H10N2O6

Molecular Weight

242.19 g/mol

IUPAC Name

1-(2-methoxyethoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C9H10N2O6/c1-16-4-5-17-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3

InChI Key

ZDBFHNSBSQNPMA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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